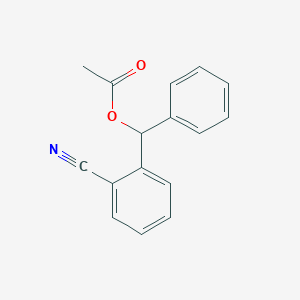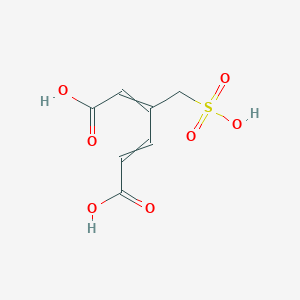
(2-Cyanophenyl)(phenyl)methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Cyanophenyl)(phenyl)methyl acetate: is an organic compound that belongs to the class of esters. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular compound is characterized by the presence of a cyanophenyl group and a phenyl group attached to a methyl acetate moiety.
准备方法
Synthetic Routes and Reaction Conditions:
Esterification: One common method to synthesize (2-Cyanophenyl)(phenyl)methyl acetate is through the esterification of (2-cyanophenyl)methanol with acetic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion.
Transesterification: Another method involves the transesterification of methyl acetate with (2-cyanophenyl)methanol. This reaction can be catalyzed by an acid or base, with the choice of catalyst affecting the reaction conditions and yield.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation and crystallization to obtain the desired compound.
化学反应分析
Types of Reactions:
Hydrolysis: (2-Cyanophenyl)(phenyl)methyl acetate can undergo hydrolysis in the presence of an acid or base to yield (2-cyanophenyl)methanol and acetic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form (2-cyanophenyl)methanol.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: (2-Cyanophenyl)methanol and acetic acid.
Reduction: (2-Cyanophenyl)methanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: (2-Cyanophenyl)(phenyl)methyl acetate is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand ester hydrolysis and enzyme-catalyzed reactions involving esters.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry:
Fragrance and Flavor Industry: Due to its ester nature, it is used in the formulation of fragrances and flavors.
作用机制
The mechanism of action of (2-Cyanophenyl)(phenyl)methyl acetate primarily involves its hydrolysis to (2-cyanophenyl)methanol and acetic acid. The ester bond is cleaved by nucleophilic attack, leading to the formation of the corresponding alcohol and acid. This reaction can be catalyzed by enzymes such as esterases in biological systems.
相似化合物的比较
Methyl (2-cyanophenyl)acetate: Similar in structure but lacks the phenyl group.
Phenyl acetate: Lacks the cyanophenyl group.
Ethyl (2-cyanophenyl)acetate: Similar but has an ethyl group instead of a phenyl group.
Uniqueness:
Structural Features: The presence of both cyanophenyl and phenyl groups in (2-Cyanophenyl)(phenyl)methyl acetate makes it unique compared to other esters.
Reactivity: The compound’s reactivity is influenced by the electron-withdrawing cyanophenyl group, which affects its chemical behavior in various reactions.
属性
CAS 编号 |
90292-85-6 |
|---|---|
分子式 |
C16H13NO2 |
分子量 |
251.28 g/mol |
IUPAC 名称 |
[(2-cyanophenyl)-phenylmethyl] acetate |
InChI |
InChI=1S/C16H13NO2/c1-12(18)19-16(13-7-3-2-4-8-13)15-10-6-5-9-14(15)11-17/h2-10,16H,1H3 |
InChI 键 |
ZWMNXQNWTBPSET-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene](/img/structure/B14348514.png)

![Methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate](/img/structure/B14348522.png)



![acetic acid;N'-[(4-dodecylphenyl)methyl]ethane-1,2-diamine](/img/structure/B14348565.png)




![Carbamic acid, [4-(1,1-dimethylethyl)-2-thiazolyl]-, methyl ester](/img/structure/B14348589.png)

